molecular formula C18H21NO5 B2383976 (Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate CAS No. 946384-39-0

(Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate

Cat. No.: B2383976
CAS No.: 946384-39-0
M. Wt: 331.368
InChI Key: HDSIJDLILVYHGI-GDNBJRDFSA-N
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Description

(Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate is a synthetic organic compound known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various chemical reactions and exert significant effects through specific molecular pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ethyl 1-((6-hydroxy-7-methyl-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate typically involves multi-step chemical reactions. The synthetic route begins with the preparation of the benzofuran core, which is achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent reactions introduce the piperidine moiety and the ethyl ester group, often via esterification and amidation reactions. Typical reaction conditions may include the use of solvents like dichloromethane or ethanol and catalysts such as acid or base.

Industrial Production Methods: On an industrial scale, the production of this compound might involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction parameters and the scaling up of reaction volumes. The use of more environmentally friendly solvents and catalysts could also be a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reduction:

    • The compound can undergo reduction, particularly at the carbonyl group, to form alcohols or alkanes.

    • Common reagents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).

  • Substitution:

    • The compound can undergo various substitution reactions at different positions, especially in the piperidine ring.

    • Common reagents: Halogens (Cl2, Br2), nucleophiles (NH3, H2O).

Major Products:

  • Depending on the reactions, products may include substituted benzofuran derivatives, reduced piperidine rings, or oxidized carboxylates.

Scientific Research Applications

Chemistry:

  • Used as a reagent or intermediate in organic synthesis, aiding in the development of more complex molecules.

Biology:

  • Studied for its potential biochemical interactions, including enzyme inhibition or activation.

Medicine:

  • Investigated for its pharmacological properties, possibly serving as a lead compound for drug development in treating diseases.

Industry:

  • Utilized in the synthesis of materials with specialized properties, such as polymers or coatings.

Mechanism of Action

Mechanism: The compound exerts its effects through various mechanisms depending on the context. For instance, in a biochemical setting, it might interact with specific enzymes, leading to inhibition or activation.

Molecular Targets:

  • Enzymes with catalytic sites compatible with the compound’s functional groups.

  • Cellular receptors that might recognize and bind to the compound’s structural motifs.

Pathways Involved:

  • Signal transduction pathways that are influenced by the compound’s interaction with cellular components.

Comparison with Similar Compounds

  • (Z)-ethyl 1-((6-hydroxy-3-oxo-4-phenyl-2(3H)-ylidene)methyl)piperidine-3-carboxylate

  • (Z)-ethyl 1-((6-hydroxy-3-oxo-2H-chromen-4-ylidene)methyl)piperidine-3-carboxylate

By understanding the compound’s synthesis, reactions, applications, and mechanisms of action, researchers can leverage its potential in various scientific domains.

Properties

IUPAC Name

ethyl 1-[(Z)-(6-hydroxy-7-methyl-3-oxo-1-benzofuran-2-ylidene)methyl]piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-3-23-18(22)12-5-4-8-19(9-12)10-15-16(21)13-6-7-14(20)11(2)17(13)24-15/h6-7,10,12,20H,3-5,8-9H2,1-2H3/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSIJDLILVYHGI-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCCN(C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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